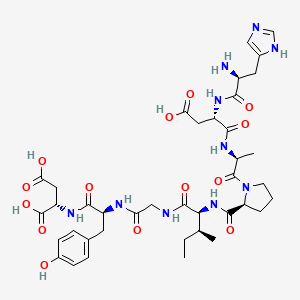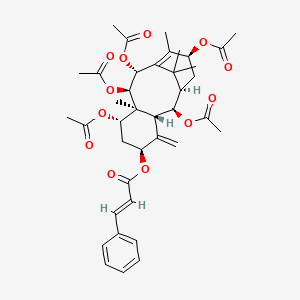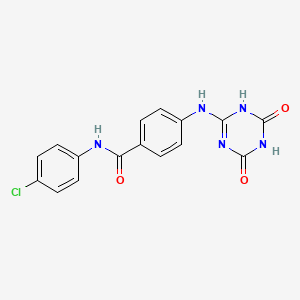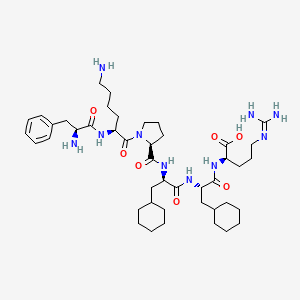
PKCepsilon (85-92)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PKCepsilon (85-92) is a peptide derived from the protein kinase C epsilon isoform. Protein kinase C epsilon is a member of the protein kinase C family, which are serine/threonine kinases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis . PKCepsilon (85-92) specifically refers to a sequence of amino acids within the protein kinase C epsilon isoform that has been identified for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PKCepsilon (85-92) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of PKCepsilon (85-92) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process and ensure high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
PKCepsilon (85-92) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions are typically modified peptides with altered chemical or biological properties. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
科学研究应用
PKCepsilon (85-92) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein kinase C epsilon activity and interactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic target for diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
PKCepsilon (85-92) exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors for activated C-kinase (RACK) proteins, which anchor protein kinase C epsilon in close proximity to its substrates. This interaction facilitates the phosphorylation of target proteins, leading to the activation or inhibition of downstream signaling pathways. The specific pathways involved can vary depending on the cellular context and the presence of other signaling molecules .
相似化合物的比较
Similar Compounds
- Protein kinase C alpha (PKC alpha)
- Protein kinase C beta (PKC beta)
- Protein kinase C delta (PKC delta)
- Protein kinase C theta (PKC theta)
Uniqueness
PKCepsilon (85-92) is unique in its specific sequence and biological activity. Unlike other protein kinase C isoforms, protein kinase C epsilon has distinct regulatory domains and substrate specificities. This uniqueness makes PKCepsilon (85-92) a valuable tool for studying the specific functions of protein kinase C epsilon in various cellular processes .
属性
分子式 |
C39H54N10O14 |
|---|---|
分子量 |
886.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C39H54N10O14/c1-4-19(2)32(37(60)42-17-29(51)45-25(12-21-7-9-23(50)10-8-21)35(58)47-27(39(62)63)15-31(54)55)48-36(59)28-6-5-11-49(28)38(61)20(3)44-34(57)26(14-30(52)53)46-33(56)24(40)13-22-16-41-18-43-22/h7-10,16,18-20,24-28,32,50H,4-6,11-15,17,40H2,1-3H3,(H,41,43)(H,42,60)(H,44,57)(H,45,51)(H,46,56)(H,47,58)(H,48,59)(H,52,53)(H,54,55)(H,62,63)/t19-,20-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChI 键 |
WPFQCXKTYZFFFT-IEKWHWCOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)








![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)
